

# Historical discovery and synthesis of $\alpha$ -aminoisobutyronitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

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## Abstract

$\alpha$ -Aminoisobutyronitrile is a valuable chemical intermediate, pivotal in the synthesis of  $\alpha$ -aminoisobutyric acid and other derivatives of significant interest in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and key experimental methodologies related to  $\alpha$ -aminoisobutyronitrile. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its foundational chemistry and practical application. This guide includes a historical timeline, detailed synthesis protocols, quantitative data on various synthetic routes, and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of this important molecule.

## Historical Discovery

The discovery of  $\alpha$ -aminoisobutyronitrile is intrinsically linked to the pioneering work of the German chemist Adolph Strecker in 1850.<sup>[1][2]</sup> His development of a method to synthesize  $\alpha$ -amino acids from aldehydes or ketones, ammonia, and hydrogen cyanide, now famously known as the Strecker synthesis, laid the fundamental groundwork for the creation of  $\alpha$ -aminonitriles as key intermediates.<sup>[1][2][3]</sup> While Strecker's initial work focused on the synthesis of alanine from acetaldehyde, the versatility of his reaction was soon recognized.

The specific first synthesis of  $\alpha$ -aminoisobutyronitrile, derived from acetone, is not pinpointed to a single date but is understood to have occurred as a natural extension of Strecker's foundational discovery. By the early 20th century, the synthesis of  $\alpha$ -amino acids from their

corresponding nitriles was a well-established practice. A significant publication by T. D. Stewart and Choh-hao Li in 1938, which detailed the kinetics and mechanism of  $\alpha$ -aminoisobutyronitrile formation, indicates that its synthesis and properties were a subject of scientific investigation by this time. Further cementing its place in the synthetic chemist's toolkit, a 1945 paper detailed the synthesis of N-substituted  $\alpha$ -aminoisobutyronitriles using acetone cyanohydrin as a precursor, demonstrating the routine nature of its production.

## Synthesis Methodologies

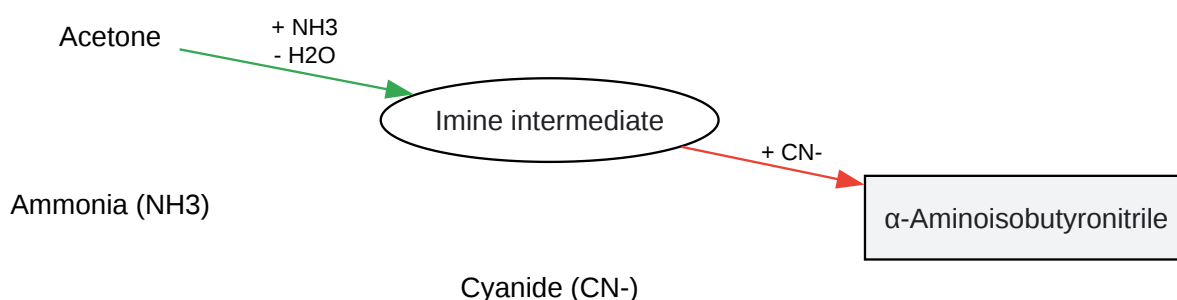
The primary and most historically significant method for synthesizing  $\alpha$ -aminoisobutyronitrile is the Strecker synthesis. Variations of this method, including the use of acetone cyanohydrin as a starting material, have been developed for improved safety and efficiency.

### The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (acetone), ammonia, and a cyanide source. The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the  $\alpha$ -aminonitrile.

Reaction Mechanism:

- **Imine Formation:** Acetone reacts with ammonia to form an imine, with the elimination of a water molecule.
- **Cyanide Addition:** A cyanide ion (from a source like hydrogen cyanide or sodium cyanide) attacks the electrophilic carbon of the imine, forming  $\alpha$ -aminoisobutyronitrile.



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Caption: Strecker synthesis of  $\alpha$ -aminoisobutyronitrile.

## Synthesis from Acetone Cyanohydrin

A common and often safer alternative to the direct use of hydrogen cyanide is the reaction of acetone cyanohydrin with ammonia. Acetone cyanohydrin can be prepared from acetone and a cyanide salt or purchased commercially.

Reaction Mechanism:

This pathway involves the nucleophilic attack of ammonia on the carbonyl carbon of acetone cyanohydrin, leading to the displacement of the hydroxyl group and formation of  $\alpha$ -aminoisobutyronitrile.

## Quantitative Data Presentation

The yield of  $\alpha$ -aminoisobutyronitrile can vary significantly depending on the specific reaction conditions, reagents, and scale. The following table summarizes reported yields for different synthetic approaches.

Synthesis Method	Starting Materials	Key Reagents	Temperature (°C)	Reaction Time	Yield (%)	Reference
Strecker Synthesis	Acetone, Ammonia, Sodium Cyanide	Ammonium Chloride, Water	5-10	Overnight	Not specified for nitrile	Organic Syntheses, Coll. Vol. 2, p.29 (1943)
Radiochemical Strecker	Formaldehyde, Methylamine, [11C]NaCN	-	Room Temp	5 min	63	High-Yielding Automated Convergent Synthesis.. .[1]
Radiochemical Strecker	Formaldehyde, Methylamine, [11C]NaCN	-	50	5 min	68	High-Yielding Automated Convergent Synthesis.. .[1]
Industrial Process	Acetone, Ammonia, Hydrogen Cyanide	-	35-60	Continuous	High (implied)	WO1992012121A1

## Experimental Protocols

The following protocols are detailed methodologies for the synthesis of  $\alpha$ -aminoisobutyronitrile.

### Protocol 1: Classical Strecker Synthesis (Laboratory Scale)

This protocol is adapted from established procedures for the Strecker synthesis of related amino acids, with  $\alpha$ -aminoisobutyronitrile as the intermediate.

## Materials:

- Acetone
- Ammonium Chloride ( $\text{NH}_4\text{Cl}$ )
- Sodium Cyanide ( $\text{NaCN}$ )
- Diethyl Ether
- Water
- Ice

## Equipment:

- Round-bottom flask with a stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Distillation apparatus

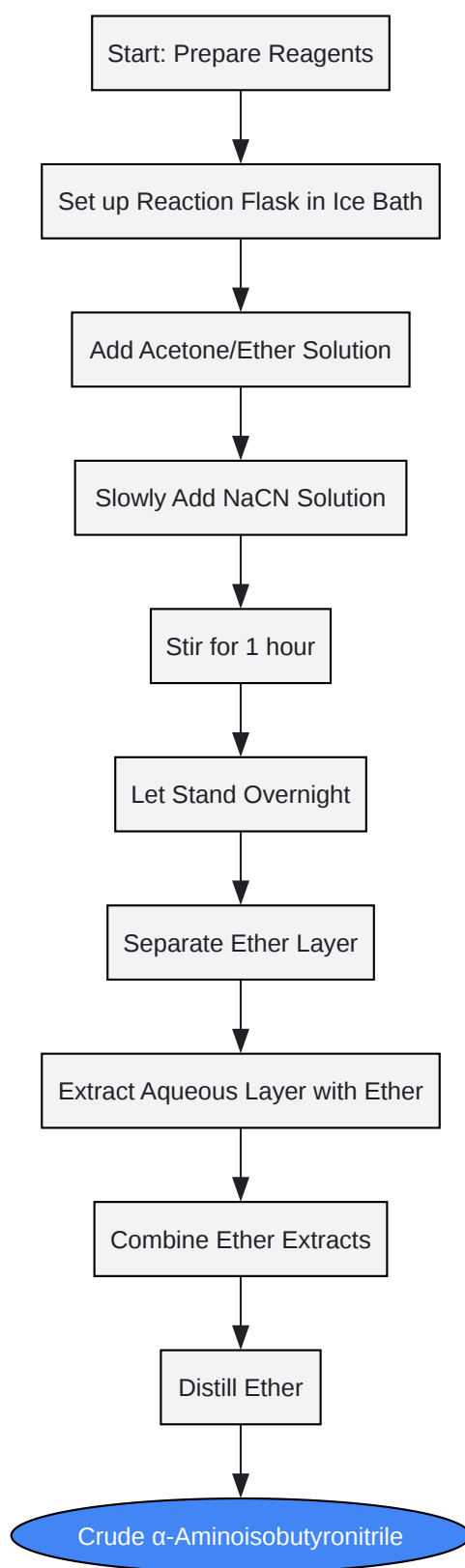
## Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve ammonium chloride in water.
- Add a solution of acetone in diethyl ether to the flask with stirring, maintaining the temperature between 5-10°C.
- Slowly add a solution of sodium cyanide in water via a dropping funnel, ensuring the temperature does not exceed 10°C.
- After the addition is complete, continue stirring for one hour in the ice bath.

- Allow the reaction mixture to stand at room temperature overnight.
- Separate the ether layer using a separatory funnel.
- Extract the aqueous layer with several portions of diethyl ether.
- Combine all ether extracts and distill off the ether. The residue is crude  $\alpha$ -aminoisobutyronitrile.

#### Safety Precautions:

- Hydrogen cyanide is a highly toxic gas that can be fatal if inhaled or absorbed through the skin. This experiment must be conducted in a well-ventilated fume hood by trained personnel.
- Sodium cyanide is also highly toxic. Avoid contact with skin and eyes, and do not ingest.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.



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Caption: Experimental workflow for the Strecker synthesis.

## Purification and Characterization

### Purification:

Crude  $\alpha$ -aminoisobutyronitrile obtained from the Strecker synthesis can be purified by vacuum distillation. Due to its basic nature, care must be taken to avoid decomposition.

### Characterization:

The structure and purity of  $\alpha$ -aminoisobutyronitrile can be confirmed using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile group ( $\text{C}\equiv\text{N}$ ) is expected around  $2230\text{--}2250\text{ cm}^{-1}$ . The N-H stretching of the primary amine will appear as a medium to weak band in the region of  $3300\text{--}3500\text{ cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: A singlet corresponding to the six equivalent methyl protons and a singlet for the two amine protons. The chemical shifts will depend on the solvent used.
  - $^{13}\text{C}$  NMR: Resonances for the quaternary carbon, the methyl carbons, and the nitrile carbon.
- Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.

## Industrial Production

For industrial-scale production of  $\alpha$ -aminoisobutyronitrile, a continuous process is often employed. This typically involves feeding acetone, ammonia, and hydrogen cyanide into a reactor under controlled temperature and pressure. The molar ratios of the reactants are carefully managed to maximize yield and minimize side reactions. The reaction is typically carried out at a temperature of  $35\text{--}60^\circ\text{C}$ .

## Conclusion



$\alpha$ -Aminoisobutyronitrile, a molecule with a rich history rooted in the foundational work of Adolph Strecker, remains a cornerstone intermediate in modern organic synthesis. Its efficient production via the Strecker synthesis and related methods has enabled extensive research and development in pharmaceuticals and material science. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and practical experimental considerations, intended to equip researchers and professionals with the necessary knowledge for its effective utilization. The provided protocols and data serve as a valuable resource for the synthesis and study of this important chemical building block.

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Address: 3281 E Guasti Rd

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